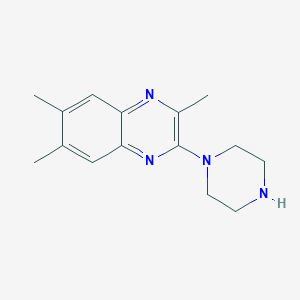
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline is a heterocyclic compound that features a quinoxaline core with a piperazine ring and three methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline typically involves the reaction of 2,6,7-trimethylquinoxaline with piperazine under specific conditions. One common method includes:
Starting Materials: 2,6,7-trimethylquinoxaline and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like trifluoroacetic acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,7-Trimethyl-3-p-tolylquinoxaline
- 2-(4-Methoxyphenyl)-3,6,7-trimethylquinoxaline
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Uniqueness
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline is unique due to its specific combination of a quinoxaline core with a piperazine ring and three methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H20N4 |
|---|---|
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
2,6,7-trimethyl-3-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C15H20N4/c1-10-8-13-14(9-11(10)2)18-15(12(3)17-13)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3 |
Clave InChI |
AUYCMLZDBGYYGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(N=C2C=C1C)N3CCNCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


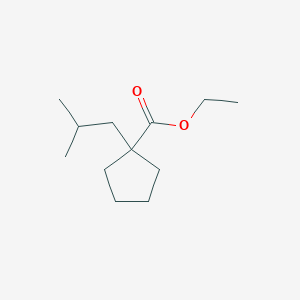
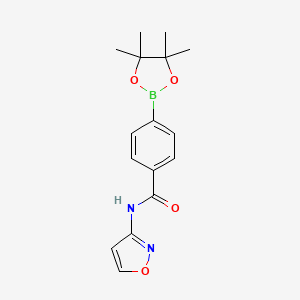
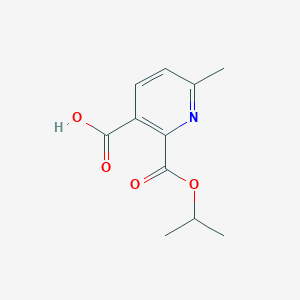

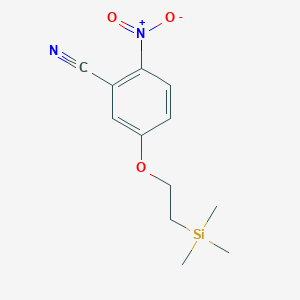

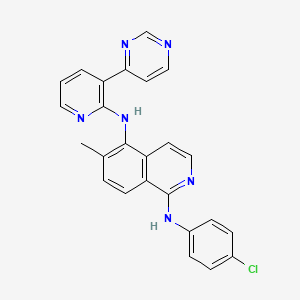
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
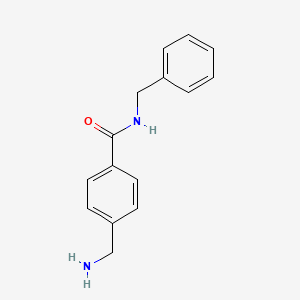
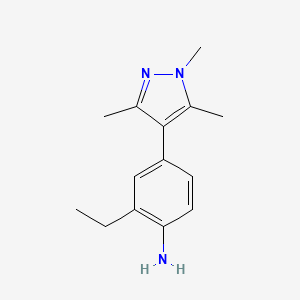
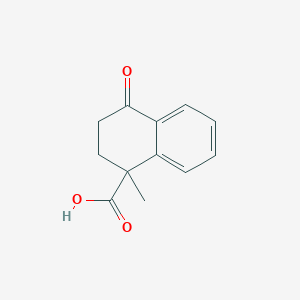

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

